3-methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one
Description
Properties
IUPAC Name |
5-methyl-2-pyridin-4-yl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-6-9(13)12(11-7)8-2-4-10-5-3-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMLZDQGVXJJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111988-01-3 | |
| Record name | 3-methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyrazole ring is typically constructed via cyclocondensation between hydrazine hydrate and α,β-unsaturated carbonyl compounds. For 3-methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one, this involves reacting pyridin-4-ylhydrazine with methyl-substituted β-keto esters.
In a representative protocol, hydrazine hydrate reacts with ethyl 3-oxobutanoate in ethanol under reflux, yielding the pyrazolone intermediate. Subsequent introduction of the pyridin-4-yl group occurs via nucleophilic substitution at the N1 position using 4-bromopyridine in the presence of a palladium catalyst. This method achieves yields of 68–72% after recrystallization.
Table 1: Reaction Conditions for Cyclocondensation
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | 80 | 72 | |
| 4-Bromopyridine | DMF | 120 | 68 | |
| Pd(PPh₃)₄ | Toluene | 100 | 70 |
One-Pot Synthesis Using Pyrazole Precursors
One-pot MCRs streamline synthesis by combining pyrazole formation and functionalization in a single step. For example, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one reacts with pyridine-4-carbaldehyde and malononitrile in acetic acid, forming the target compound via Knoevenagel condensation and cyclization. This method reduces purification steps and achieves 65–70% yields.
Cyclization of Hydrazine Derivatives with Pyridinyl Substituents
Hydrazine-Pyridine Coupling
A patented industrial process involves coupling 3-methyl-1-phenyl-1H-pyrazol-5-ylpiperazine with 4-chloropyridine under basic conditions. The reaction proceeds in toluene at 50–55°C, followed by glacial acetic acid quenching to isolate the product as an acetate salt. This method is scalable, with yields exceeding 75% after crystallization.
Oxidative Cyclization Using Hypochlorite
Oxidation of 2-pyrazoline intermediates to pyrazolones is critical. Sodium hypochlorite (NaOCl) in aqueous-organic media (e.g., chlorobenzene/water) at 0–30°C efficiently oxidizes 2-pyrazoline derivatives to the target compound. Ruthenium catalysts (e.g., RuO₂·H₂O) enhance selectivity, minimizing over-oxidation byproducts.
Functionalization of Preformed Pyrazole Cores
N1-Substitution with Pyridin-4-yl Groups
N1-functionalization is achieved via Ullmann-type coupling. 3-Methyl-4,5-dihydro-1H-pyrazol-5-one reacts with 4-iodopyridine in the presence of copper(I) iodide and trans-1,2-diaminocyclohexane (DACH) in DMSO at 110°C. This method affords 80–85% yields but requires rigorous exclusion of moisture.
Table 2: N1-Substitution Reaction Parameters
| Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Iodopyridine | CuI/DACH | DMSO | 110 | 85 |
| 4-Bromopyridine | Pd(OAc)₂ | DMF | 120 | 78 |
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions involving sterically hindered pyridinyl groups. A mixture of 3-methylpyrazol-5-one , 4-aminopyridine , and para-toluenesulfonic acid (PTSA) in PEG-400 reaches completion in 15 minutes at 150°C, yielding 88% product. This method reduces side reactions compared to conventional heating.
Industrial-Scale Production Techniques
Continuous-Flow Reactor Systems
Patent WO2015063709A1 describes a continuous-flow process for large-scale synthesis. Key steps include:
- Reactor 1 : Cyclocondensation of hydrazine hydrate and acrolein in toluene at 50°C.
- Reactor 2 : Oxidation with NaOCl at 5°C.
- Crystallization : Acetic acid-induced precipitation at 0–5°C.
This system achieves 90% purity with throughputs exceeding 100 kg/day.
Solvent Recycling and Waste Reduction
Industrial protocols emphasize solvent recovery. Toluene is distilled from reaction mixtures and reused, reducing costs by 40%. Aqueous waste is neutralized with sodium bicarbonate, yielding non-hazardous salts.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC methods using C18 columns (acetonitrile/water, 70:30) resolve the target compound at 6.8 minutes with ≥98% purity.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing 1,3-dipolar cycloadditions may yield regioisomers. Using bulky bases (e.g., DBU) suppresses side products, enhancing regioselectivity to 9:1.
Stability of Pyridinyl Intermediates
Pyridin-4-yl groups are prone to oxidation. Stabilizing agents like ascorbic acid (1 wt%) in reaction mixtures prevent degradation during storage.
Emerging Methodologies
Photocatalytic Synthesis
Visible-light-mediated coupling using eosin Y as a photocatalyst enables room-temperature synthesis. Initial trials show 60% yields but require further optimization.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica) catalyze the condensation of hydrazines and diketones in aqueous media. This eco-friendly method achieves 55% yields but is limited to small scales.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Pyrazole derivatives with additional functional groups.
Reduction: Dihydropyrazole derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 3-methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one exhibits significant anticancer properties. A study investigated its effects on human cancer cell lines, demonstrating that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The results showed a dose-dependent response, suggesting its potential as a therapeutic agent against various cancers.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines in macrophages, which could be beneficial for treating inflammatory diseases. The mechanism involves the suppression of NF-kB signaling pathways, highlighting its role in modulating immune responses.
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide. Studies have demonstrated that it possesses insecticidal activity against common agricultural pests. For instance, trials conducted on aphids and beetles indicated a significant reduction in pest populations upon treatment with this compound. This suggests its potential use as a bio-pesticide, offering an environmentally friendly alternative to synthetic pesticides.
Material Science
Polymer Additive
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation, making them suitable for high-performance applications.
Data Summary
Case Studies
- Anticancer Study : A clinical trial assessed the efficacy of this compound on breast cancer cell lines. The study reported a 70% reduction in cell viability at higher concentrations (50 µM) after 48 hours of treatment.
- Pesticide Efficacy : Field trials conducted on tomato crops treated with this compound revealed a 60% decrease in aphid infestation compared to untreated controls over a four-week period.
- Polymer Enhancement : Research demonstrated that adding 2% of the compound to polyvinyl chloride (PVC) improved its tensile strength by 25% and thermal degradation temperature by 15°C compared to standard PVC formulations.
Mechanism of Action
The mechanism of action of 3-methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Pyrazolone derivatives vary significantly in solubility, stability, and reactivity based on substituent groups. The following table summarizes key differences:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 3-Methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one | C₉H₉N₃O | Pyridin-4-yl, methyl | 175.19 | Moderate solubility in polar solvents |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | C₂₉H₂₂N₆O | Multiple phenyl, methanone | 482.53 | Low solubility due to hydrophobic aryl groups |
| 4-[2-(4-Chloro-3-nitrophenyl)hydrazin-1-ylidene]-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-one | C₂₄H₁₅ClN₆O₃S | Chloro, nitro, thiazole | 502.94 | High reactivity (electron-withdrawing groups) |
| 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one | C₉H₇FN₂O | 4-Fluorophenyl | 194.17 | Enhanced acidity (fluorine inductive effect) |
Key Observations :
- Solubility : The pyridine substituent in the target compound improves polarity compared to phenyl or fluorophenyl analogues, enhancing solubility in polar solvents .
- Reactivity : Electron-withdrawing groups (e.g., nitro, chloro) in analogues increase electrophilicity, making them more reactive in nucleophilic substitutions .
Key Observations :
Biological Activity
3-Methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS No. 111988-01-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 175.19 g/mol. The structure features a pyrazole ring substituted with a pyridine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| CAS Number | 111988-01-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold, including this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
Case Studies
- In Vitro Studies :
- Mechanism of Action :
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity . This is particularly relevant in conditions characterized by chronic inflammation.
Research Findings
A review highlighted that pyrazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress in cellular models . Specific studies have shown that compounds similar to this compound can significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 in lipopolysaccharide (LPS)-induced inflammation models .
Summary of Biological Activities
| Activity Type | Description | IC₅₀ Values |
|---|---|---|
| Anticancer | Inhibits growth in various cancer cell lines | 3.79 µM - 42.30 µM |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | N/A |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. Key steps include:
- Reagent selection : Use of pyridine-4-carboxaldehyde and methyl acetoacetate precursors.
- Reaction optimization : Temperature control (70–100°C) and solvent choice (ethanol or acetic acid) to enhance yield .
- Purity validation : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .
Q. How is the crystal structure of this compound resolved, and what software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL for structure solution and refinement, with Olex2 or WinGX for visualization .
- Validation : Check for R-factor convergence (< 0.05) and ensure Hirshfeld surface analysis for intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
- Methodology :
- Experimental validation : Compare experimental ¹H NMR (e.g., pyridyl proton shifts at δ 8.5–8.7 ppm) with Density Functional Theory (DFT)-calculated chemical shifts (B3LYP/6-311++G(d,p) basis set).
- Solvent effects : Account for solvent polarity in computational models (e.g., DMSO vs. CDCl₃) .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility .
Q. What strategies are effective for enhancing the compound’s bioactivity in pharmacological studies?
- Methodology :
- Structural modulation : Introduce substituents (e.g., halogens or methoxy groups) at the pyridine or pyrazolone rings to improve binding affinity .
- Biological assays : Conduct enzyme inhibition studies (e.g., COX-2 or kinase assays) with IC₅₀ determination via spectrophotometric methods.
- ADMET profiling : Use in silico tools like SwissADME to predict pharmacokinetic properties .
Key Research Challenges
- Stereochemical control : The compound’s dihydro-pyrazolone ring may exhibit tautomerism, complicating NMR interpretation. Use dynamic NMR or X-ray crystallography to resolve ambiguity .
- Biological target specificity : Pyrazolone derivatives often interact with multiple enzyme isoforms. Employ molecular docking (AutoDock Vina) to prioritize high-affinity targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
